molecular formula C21H19NO5 B2768895 N-(2,4-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide CAS No. 313982-20-6

N-(2,4-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Cat. No.: B2768895
CAS No.: 313982-20-6
M. Wt: 365.385
InChI Key: ANSWVWYGMLPFQQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H19NO5 and its molecular weight is 365.385. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Chemistry

The compound 8-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, by virtue of its structure, is significant in the synthesis and development of novel materials. For instance, carbosilane dendrimers functionalized with phenol groups demonstrate the utility of related compounds in creating complex architectures for material science applications. These dendrimers, which involve allyl and dimethoxyphenyl groups, showcase the potential for synthesizing advanced materials with specific properties, such as enhanced solubility or altered electronic characteristics (Silvia Arévalo et al., 2001).

Photophysical Studies

The study of carbonyl and carboxyl electronic transitions in vacuum ultraviolet regions highlights the importance of compounds like 8-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide in understanding molecular behavior under high-energy conditions. These studies provide insights into the fundamental photophysical properties of molecules, which can be critical for applications in photonics and spectroscopy (E. E. Barnes & W. Simpson, 1963).

Synthetic Methodologies

Rapid synthesis techniques for related compounds demonstrate the relevance of 8-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide in medicinal chemistry and drug design. These methodologies facilitate the efficient creation of biologically active compounds, highlighting the utility of chromene derivatives in pharmaceutical research (Wufu Zhu et al., 2014).

Crystallography and Molecular Structure

The crystal structures of chromene derivatives provide valuable information on molecular conformation and intermolecular interactions. Studies on compounds like 4-Oxo-N-phenyl-4H-chromene-2-carboxamide offer insights into the structural aspects of chromene carboxamides, which can be essential for the design of materials with desired physical and chemical properties (J. Reis et al., 2013).

Photoreactive Polyamides

The synthesis of aromatic polyamides containing photosensitive coumarin groups underscores the role of chromene derivatives in developing materials with unique photoreactive properties. These polymers, which exhibit strong UV absorption and potential for cross-linking under UV illumination, exemplify the application of chromene-based compounds in creating advanced materials with novel functionalities (M. Nechifor, 2009).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-4-6-13-7-5-8-14-11-16(21(24)27-19(13)14)20(23)22-17-10-9-15(25-2)12-18(17)26-3/h4-5,7-12H,1,6H2,2-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSWVWYGMLPFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.